![molecular formula C13H25NO3 B1397193 trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester CAS No. 1416471-26-5](/img/structure/B1397193.png)
trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester
Overview
Description
This compound, also known as (trans-4-Hydroxymethylcyclohexyl)carbamic Acid tert-Butyl Ester, is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . It is also used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .
Synthesis Analysis
The preparation of trans-4-BOC-aminocyclohexanol is usually carried out by reacting trans-cyclohex-4-ol and tert-butyl carboxylic anhydride under basic conditions . The reaction is usually carried out in a suitable solvent, such as dimethyl sulfoxide or methylene chloride, and the reaction temperature is generally carried out at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C12H23NO3 . Its molecular weight is 229.32g/mol .Chemical Reactions Analysis
This compound is an intermediate for the synthesis of Cariprazine, a novel antipsychotic acting on dopamine D3/D2 receptors . It is also used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a faint ammonia odor . Its melting point is in the range of about 85-88 degrees Celsius . It is readily soluble in organic solvents such as dimethyl sulfoxide and methylene chloride, but insoluble in water .Mechanism of Action
As mentioned earlier, this compound is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . JAK1 inhibitors are a type of medication that can help to reduce inflammation and other symptoms in certain diseases by blocking the action of Janus kinases, a type of enzyme that plays a key role in the inflammatory process .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h9-11,15H,5-8H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHDHXPSGPWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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